BenchChemオンラインストアへようこそ!

GRANZYME B

Apoptosis Immuno-oncology Enzyme inhibition

Granzyme B (EC 3.4.21.79) is an aspartate-specific serine protease primarily expressed in cytotoxic T lymphocytes and natural killer cells. Its defining characteristic is the induction of apoptosis in target cells upon entry facilitated by the pore-forming protein perforin.

Molecular Formula C8H10N2O3
Molecular Weight 0
CAS No. 143180-74-9
Cat. No. B1177868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRANZYME B
CAS143180-74-9
Molecular FormulaC8H10N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Granzyme B (CAS 143180-74-9): The Apical Serine Protease for Procuring Selective Immune Effector and Substrate Profiling Tools


Granzyme B (EC 3.4.21.79) is an aspartate-specific serine protease [1] primarily expressed in cytotoxic T lymphocytes and natural killer cells. Its defining characteristic is the induction of apoptosis in target cells upon entry facilitated by the pore-forming protein perforin [2]. The enzyme cleaves substrates exclusively after aspartic acid residues, a property unique among eukaryotic serine proteases [3]. This stringent P1 specificity forms the mechanistic basis for its divergent role from other immune proteases and its utility as a precise research tool in apoptosis, immunotherapy, and inflammatory disease models.

Procurement Risks in the Granzyme B Channel: Why Analogs and In-Class Alternatives Cannot Be Interchanged


Generic substitution of Granzyme B inhibitors, substrates, or detection tools fails due to profound structural and functional divergence among species orthologs and closely related proteases. Human and mouse Granzyme B exhibit radical differences in substrate specificity, cleaving species-specific procaspase-3 more efficiently than unmatched substrates [1]. Furthermore, mouse Granzyme B is unable to efficiently cleave BID, a critical substrate for the human enzyme, rendering murine models non-predictive for human apoptosis pathway studies [2]. The catalytic site is highly conserved across serine proteases, leading to frequent off-target inhibition of caspases and other granzymes by poorly designed chemical probes . The quantitative evidence below substantiates why specific molecular identity is non-negotiable for reproducible scientific outcomes.

Quantitative Procurement Evidence: Verifiable Differentiation of Granzyme B Inhibitors and Detection Reagents


VTI-1002 Exhibits 18-Fold Greater Potency than Ac-IEPD-CHO and High Selectivity Over Caspases

The small molecule inhibitor VTI-1002 demonstrates a Ki of 4.4 nM against human Granzyme B . This is approximately 18 times more potent than the comparator peptide inhibitor Ac-IEPD-CHO, which has a reported Ki of 80 nM against the same target . VTI-1002 also exhibits strong selectivity for Granzyme B over caspases 3-10, cathepsin G, and neutrophil elastase .

Apoptosis Immuno-oncology Enzyme inhibition

Compound 20 Achieves 7 nM Ki and Cellular Efficacy, Defining a Potent Small-Molecule Scaffold

A novel small molecule, designated 'Compound 20', demonstrates a Ki of 7 nM against human Granzyme B [1]. This compound blocks cytotoxic T lymphocyte (CTL)-mediated apoptosis with a cellular IC50 of 3 μM [2].

Medicinal chemistry CTL apoptosis Lead optimization

Z-AAD-CMK Provides Irreversible Inhibition with a Functional ID50 of 0.3 μM and Complete Selectivity Over Granzyme A

The peptide-based inhibitor Z-AAD-CMK irreversibly inhibits Granzyme B with an ID50 of 0.3 μM . Crucially, it does not inhibit the closely related serine protease Granzyme A at any concentration . In contrast, many broader-spectrum serine protease inhibitors, such as isocoumarins, show cross-reactivity with Granzyme A [1].

Chemical biology Irreversible inhibition NK cell assay

Boc-Ala-Ala-Asp-S-Bzl Substrate Enables Species-Agnostic Detection with Zero Cross-Reactivity to Other Mammalian Serine Proteases

The peptide thioester substrate Boc-Ala-Ala-Asp-S-Bzl is cleaved with similar efficiency by human, mouse, and rat Granzyme B [1]. This substrate is not hydrolyzed by any other mammalian serine protease [2]. In contrast, many commercially available peptide substrates advertised for Granzyme B can be cleaved by caspases or other granzymes, leading to false-positive activity readings [3].

Colorimetric assay Activity measurement NK/CTL functional assay

Serpina3n Reduces Neuronal Death In Vitro and Severity of EAE In Vivo, Demonstrating Translational Relevance of Granzyme B Inhibition

In an in vitro co-culture model, pre-treatment of lymphocytes with the Granzyme B inhibitor serpina3n prevented neuronal killing [1]. In an in vivo murine model of experimental autoimmune encephalomyelitis (EAE), intravenous administration of 50 μg serpina3n twice (days 7 and 20) substantially reduced disease severity compared to vehicle-treated controls [2]. This effect was linked to reduced axonal and neuronal injury [3].

Neuroinflammation Autoimmunity In vivo efficacy

Validated Research Applications for Procured Granzyme B Reagents Based on Differential Evidence


High-Fidelity Measurement of Granzyme B Activity in Heterogeneous Cell Lysates

Utilize the Boc-Ala-Ala-Asp-S-Bzl substrate (as evidenced in Section 3) for colorimetric assays. This substrate's absolute specificity for Granzyme B over all other mammalian serine proteases eliminates the need for immunodepletion or purification steps, providing accurate activity readings directly from unfractionated NK or CTL lysates [1].

Specific Abrogation of the Granzyme B Apoptotic Pathway in Human Cell Models

Employ the potent and selective inhibitor VTI-1002 (Ki = 4.4 nM) to block human Granzyme B activity. Its 18-fold greater potency over Ac-IEPD-CHO and high selectivity over caspases 3-10 (as detailed in Section 3) allow for precise interrogation of Granzyme B-mediated apoptosis with minimal off-target effects, critical for target validation in immuno-oncology .

Dissection of Granzyme B's Unique Contribution in NK Cell-Mediated Cytotoxicity

Apply the irreversible inhibitor Z-AAD-CMK (ID50 = 0.3 μM) in cell-based NK assays. Its absolute selectivity for Granzyme B over Granzyme A (as demonstrated in Section 3) enables researchers to deconvolute the specific pro-apoptotic role of Granzyme B from the minor effector role of Granzyme A, a differentiation impossible with broader-spectrum serine protease inhibitors .

Validation of Granzyme B as a Therapeutic Target in Preclinical Neuroinflammatory Disease Models

Use the protein-based inhibitor serpina3n in murine models of neuroinflammation, such as EAE. The compound's demonstrated in vivo efficacy in reducing disease severity and protecting against neuronal injury (as presented in Section 3) provides a crucial translational bridge for evaluating Granzyme B inhibition as a therapeutic strategy in multiple sclerosis and related conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRANZYME B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.